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molecular formula C3HClF4O B1306015 2,2,3,3-Tetrafluoropropionyl Chloride CAS No. 663-73-0

2,2,3,3-Tetrafluoropropionyl Chloride

Cat. No. B1306015
M. Wt: 164.48 g/mol
InChI Key: BASQMECTPQYEIA-UHFFFAOYSA-N
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Patent
US04087432

Procedure details

5,6-Dichloro-2-amino-3-nitropyridine was prepared by chlorination of 5-chloro-2-amino-3-nitropyridine and was subsequently reacted with 2,2,3,3-tetrafluoropropionyl chloride. More particularly, 5,6-dichloro-2-amino-3-nitropyridine (3.0 grams; 0.15 mole) was taken up in tetrahydrofuran (20 ml.) and triethylamine (2 ml.) was added. Then 2,2,3,3-tetrafluoropropionyl chloride was added portionwise until all the starting material had reacted. The reaction yielded 5.3 grams (94 percent yield) of 5,6-dichloro-2-(2,2,3,3-tetrafluoropropionamido)-3-nitropyridine as an oil. Its identity was confirmed by infrared spectroscopy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC1C=C([N+]([O-])=O)C(N)=NC=1.[F:12][C:13]([F:20])([CH:17]([F:19])[F:18])[C:14](Cl)=[O:15].[Cl:21][C:22]1[CH:23]=[C:24]([N+:30]([O-:32])=[O:31])[C:25]([NH2:29])=[N:26][C:27]=1[Cl:28].C(N(CC)CC)C>O1CCCC1>[Cl:21][C:22]1[CH:23]=[C:24]([N+:30]([O-:32])=[O:31])[C:25]([NH2:29])=[N:26][C:27]=1[Cl:28].[Cl:21][C:22]1[CH:23]=[C:24]([N+:30]([O-:32])=[O:31])[C:25]([NH:29][C:14](=[O:15])[C:13]([F:20])([F:12])[CH:17]([F:19])[F:18])=[N:26][C:27]=1[Cl:28]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=NC1)N)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)Cl)(C(F)F)F
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1Cl)N)[N+](=O)[O-]
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)Cl)(C(F)F)F
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had reacted

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=NC1Cl)N)[N+](=O)[O-]
Name
Type
product
Smiles
ClC=1C=C(C(=NC1Cl)NC(C(C(F)F)(F)F)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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